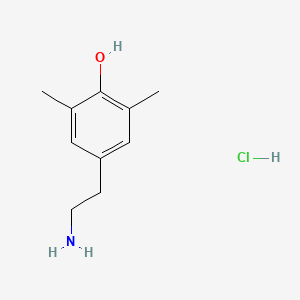

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride, also known as “4-AEDMPH”, is a synthetic compound that has been used for a variety of scientific applications. It is a white crystalline solid that is soluble in water and other polar solvents. It is most commonly used in the form of its hydrochloride salt, which is more stable and easier to store. 4-AEDMPH is a versatile compound that has been used for a variety of different purposes, including as a reagent, a catalyst, and a therapeutic agent.

Applications De Recherche Scientifique

1. Polymerization Catalyst

A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 4-(2-Aminoethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol. The research found that certain amine ligands, when paired with copper(I) chloride, are highly effective in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a valuable polymer.

2. Environmental Remediation

Goskonda et al. (2002) investigated the use of ultrasound in the mineralization of various organic pollutants, including derivatives of 2,6-dimethylphenol Goskonda et al., 2002. The study revealed that ultrasound could effectively degrade these compounds in dilute aqueous solutions, offering a potential method for environmental cleanup.

3. Biodegradation Studies

In 2019, Ji et al. researched the biodegradation of 2,6-dimethylphenol, a chemical related to 4-(2-Aminoethyl)-2,6-dimethylphenol, by a strain of Mycobacterium neoaurum Ji et al., 2019. This study contributes to understanding how certain bacteria can break down this compound, which is relevant for environmental remediation and pollution control.

4. Vibrational Analysis in Chemistry

Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including 2,6-dimethylphenol, to understand the transferability of valence force constants Rao and Rao, 2002. This research aids in the broader understanding of molecular vibrations and their effects in chemistry, particularly in the study of phenolic compounds.

5. Catalysis and Chemical Synthesis

A study by Guieu et al. (2004) focused on new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol Guieu et al., 2004. This research is relevant for understanding the synthesis of polymers using derivatives of 2,6-dimethylphenol, potentially including 4-(2-Aminoethyl)-2,6-dimethylphenol.

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .

Biochemical Pathways

The inhibition of serine proteases by 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride affects several biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin and chymotrypsin would affect protein digestion . Furthermore, this compound’s ability to inhibit Site-1-protease (S1P) has implications for cholesterol regulation, as S1P is responsible for activating the sterol regulatory element-binding proteins (SREBPs) .

Pharmacokinetics

The pharmacokinetic properties of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride contribute to its bioavailability and efficacy. It is water-soluble, which facilitates its distribution in the body . As an irreversible inhibitor, it has a prolonged effect, as the inhibition lasts until new enzyme molecules are synthesized .

Result of Action

The molecular and cellular effects of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride’s action are primarily the result of the inhibition of serine proteases. This can lead to reduced digestion of proteins, altered immune responses, changes in blood clotting, and modulation of cell signaling pathways . In the context of cholesterol regulation, the inhibition of S1P leads to reduced activation of SREBPs, which can influence cholesterol synthesis .

Action Environment

The action, efficacy, and stability of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride can be influenced by various environmental factors. For instance, its stability is greater at low pH values . Furthermore, its solubility in water can affect its distribution and concentration in different parts of the body . The presence of other substances, such as competitive substrates or other inhibitors, can also influence its efficacy .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKSRDHXUKHZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)

![3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1375372.png)

![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)